molecular formula C25H21ClFN5O2S B11973063 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11973063
M. Wt: 510.0 g/mol
InChI Key: SUMXMJHCQQGGGX-RWPZCVJISA-N
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Description

This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a potential candidate for developing new therapeutic agents. Additionally, it can be used as a building block for synthesizing more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as those containing triazole rings or hydrazide moieties. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .

Properties

Molecular Formula

C25H21ClFN5O2S

Molecular Weight

510.0 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21ClFN5O2S/c1-2-34-19-13-11-18(12-14-19)32-24(17-7-4-3-5-8-17)30-31-25(32)35-16-23(33)29-28-15-20-21(26)9-6-10-22(20)27/h3-15H,2,16H2,1H3,(H,29,33)/b28-15+

InChI Key

SUMXMJHCQQGGGX-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4

Origin of Product

United States

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